1-Bromodibenzo-p-dioxin
Overview
Description
Synthesis Analysis
The synthesis of brominated and mixed bromo/chloro dibenzo-p-dioxins, including 1-Bromodibenzo-p-dioxin, involves condensing a common precursor, 4,5-dibromo catechol, with various precursors to introduce the desired number of halogens and specific substitution patterns. This process has been optimized to produce high purity products for use as analytical standards or for absorption, disposition, metabolism, and excretion (ADME) studies. The synthesis can involve refluxing in acetonitrile to avoid by-product formation and achieve higher yields (Singh, Hakk, & Lupton, 2019).
Molecular Structure Analysis
The molecular structure of 1-Bromodibenzo-p-dioxin has been characterized through various spectroscopic techniques, including IR, MS, HR-MS, 1H-NMR, and 19F-NMR, providing detailed insights into its chemical configuration and stability. This structural information is crucial for understanding the compound's reactivity and behavior in different environmental contexts (Haffer, Rotard, & Mailahn, 1994).
Chemical Reactions and Properties
1-Bromodibenzo-p-dioxin participates in various chemical reactions, including electrophilic bromination, which can yield mono- through octabromodibenzodioxin derivatives. These reactions are significant for understanding the environmental fate of the compound, as they can lead to the formation of products with different toxicological profiles. The gas chromatographic retention indices and mass spectra for these brominated derivatives provide essential data for environmental monitoring and risk assessment (Munslow, Sovocool, Donnelly, & Mitchum, 1987).
Physical Properties Analysis
The physical properties of 1-Bromodibenzo-p-dioxin, such as melting points and spectroscopic characteristics, are key to identifying and quantifying the compound in environmental samples. Understanding these properties aids in developing analytical methodologies for detecting and measuring the presence of brominated dioxins in various matrices (Haffer, Rotard, & Mailahn, 1994).
Chemical Properties Analysis
The chemical behavior of 1-Bromodibenzo-p-dioxin, including its reactivity and interactions with other substances, is crucial for assessing its environmental and health impacts. Studies have explored its formation pathways, degradation mechanisms, and potential for bioaccumulation, providing insights into its persistence and toxicity. The formation pathways from precursors like bromophenols highlight the compound's environmental relevance and the need for monitoring and regulation (Arnoldsson, Andersson, & Haglund, 2012).
Scientific Research Applications
Aryl Hydrocarbon Receptor-Mediated Response : Research has shown that polybrominated dibenzo‐p‐dioxins/furans (PBDD/Fs) and mixed polychlorinated and polybrominated di‐benzo‐p‐dioxins/furans (PXDD/Fs) have significant effects on aryl hydrocarbon receptor‐mediated responses in cell lines from different species. This is crucial for understanding the toxicological and environmental impacts of these compounds (Olsman et al., 2007).
Effects on Steroidogenesis : Studies involving the H295R human adrenocortical carcinoma cell line have revealed that brominated dioxins, including 1-Bromodibenzo-p-dioxin, can influence the expression of key steroidogenic genes, potentially leading to endocrine disruption (Ding et al., 2007).
Natural Formation of PBDDs : Research into the formation of polybrominated dibenzo-p-dioxins (PBDD) indicates that they can form naturally in marine systems, such as through the oxidative coupling of tribromophenol. This highlights the importance of understanding natural processes in the environmental distribution of these compounds (Arnoldsson et al., 2012).
Health Effects of PBDDs/PBDFs : An important aspect of research has been on the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Studies suggest that these brominated compounds have similar toxicity profiles to their chlorinated homologs, but further research is needed for a comprehensive understanding of their health impacts (Birnbaum et al., 2003).
Inclusion in Toxicity Equivalency Factor Concept : Polybrominated dibenzo-p-dioxins (PBDDs), dibenzofurans (PBDFs), and some dioxin-like biphenyls have been evaluated for inclusion in the WHO Toxicity Equivalency Factor (TEF) scheme. This is critical for assessing human background exposure to these compounds and their contribution to total dioxin toxic equivalencies (TEQs) (van den Berg et al., 2013).
Environmental Impact of Electronic Waste Dismantling : Studies have shown severe pollution of PBDD/Fs in the air around electronic waste dismantling areas, highlighting the environmental impact and potential human health risks associated with these activities (Li et al., 2007).
Altered Immunity Induced by PBDD/Fs : Research has indicated that PBDD/Fs can induce altered humoral immunity in mice, with some brominated analogs showing greater potency than their chlorinated counterparts. This suggests the importance of these compounds in toxic equivalency factor evaluation and risk assessment (Frawley et al., 2014).
properties
IUPAC Name |
1-bromodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872101 | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromodibenzo-p-dioxin | |
CAS RN |
103456-34-4, 105908-71-2 | |
Record name | 1-Bromooxanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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